3'-Bromo-2-methoxybiphenyl
Overview
Description
3’-Bromo-2-methoxybiphenyl is an organic compound that belongs to the class of biphenyl derivatives It consists of two benzene rings connected by a single bond, with a bromine atom attached to the third carbon of one benzene ring and a methoxy group attached to the second carbon of the other benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Bromo-2-methoxybiphenyl typically involves the bromination of 2-methoxybiphenyl. One common method is the electrophilic aromatic substitution reaction, where 2-methoxybiphenyl is treated with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction proceeds under mild conditions, usually at room temperature, to yield 3’-Bromo-2-methoxybiphenyl.
Industrial Production Methods: Industrial production of 3’-Bromo-2-methoxybiphenyl follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3’-Bromo-2-methoxybiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form more complex biphenyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Coupling Reactions: Palladium catalysts (Pd) and boronic acids are used under mild conditions.
Major Products:
Substitution: Products include various substituted biphenyls.
Oxidation: Products include aldehydes and carboxylic acids.
Coupling: Products include more complex biphenyl derivatives.
Scientific Research Applications
3’-Bromo-2-methoxybiphenyl has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying biological processes involving aromatic compounds.
Medicine: It is investigated for its potential pharmacological properties.
Industry: It is used in the production of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3’-Bromo-2-methoxybiphenyl involves its interaction with molecular targets through its bromine and methoxy substituents. These groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The pathways involved include electrophilic aromatic substitution and nucleophilic aromatic substitution, depending on the reaction conditions and reagents used.
Comparison with Similar Compounds
- 2-Bromo-3-methoxybiphenyl
- 3-Bromo-2-methoxyaniline
- 3-Bromo-1-phenyl-1-propene
Comparison: 3’-Bromo-2-methoxybiphenyl is unique due to the specific positioning of the bromine and methoxy groups, which influence its reactivity and applications. Compared to similar compounds, it offers distinct advantages in certain synthetic routes and reactions, making it a valuable compound in organic synthesis and research.
Properties
IUPAC Name |
1-bromo-3-(2-methoxyphenyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO/c1-15-13-8-3-2-7-12(13)10-5-4-6-11(14)9-10/h2-9H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIMTAPGPJXQEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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